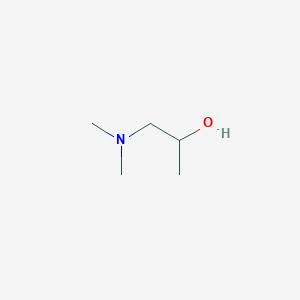

1-Dimethylamino-2-propanol

Vue d'ensemble

Description

Méthodes De Préparation

Le dimépranol peut être synthétisé par diverses méthodes. Une voie de synthèse courante implique la réaction de la diméthylamine avec l'oxyde de propylène. La réaction se produit généralement dans des conditions contrôlées pour garantir l'obtention du produit souhaité. Les méthodes de production industrielle impliquent souvent une synthèse à grande échelle utilisant des conditions de réaction similaires, avec des étapes supplémentaires pour la purification et le contrôle de la qualité .

Analyse Des Réactions Chimiques

Le dimépranol subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le dimépranol peut être oxydé pour former des oxydes correspondants ou d'autres produits d'oxydation.

Réduction : Il peut être réduit pour former des composés ou des intermédiaires plus simples.

Substitution : Le dimépranol peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers catalyseurs pour faciliter les réactions de substitution.

Applications de la recherche scientifique

Le dimépranol a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme bloc de construction en synthèse organique pour créer des molécules plus complexes.

Biologie : Le dimépranol est étudié pour ses effets potentiels sur les systèmes biologiques, y compris son rôle dans les processus cellulaires.

Industrie : Il est utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques.

Mécanisme d'action

Le mécanisme d'action du dimépranol, en particulier dans le contexte de l'inosine pranobex, implique la stimulation des processus immunitaires à médiation cellulaire pour lutter contre les infections virales. Il améliore la prolifération des lymphocytes T et l'activité des cellules tueuses naturelles, augmente les niveaux de cytokines pro-inflammatoires et restaure les réponses immunitaires déficientes chez les patients immunodéprimés . Le dimépranol affecte également les niveaux d'ARN viral, inhibant la croissance de plusieurs virus .

Applications De Recherche Scientifique

Carbon Dioxide Capture

Overview

1-Dimethylamino-2-propanol has gained significant attention for its role in carbon dioxide capture processes. Its unique chemical properties make it an effective absorbent in biphasic solvent systems.

Research Findings

A recent study demonstrated that a mixture of this compound and N-(2-hydroxyethyl)ethylenediamine achieved superior CO2 absorption and regeneration performance. The biphasic solvent showed a CO2-rich phase loading of up to 5.07 mol/L and improved desorption rates by 106.7% compared to conventional solvents like monoethanolamine . The regeneration heat required was also significantly lower, making it a promising candidate for practical applications in CO2 capture systems .

Table: CO2 Capture Performance Comparison

| Solvent System | CO2 Loading (mol/L) | Desorption Rate Improvement (%) | Regeneration Heat (GJ/t CO2) |

|---|---|---|---|

| This compound/N-(2-hydroxyethyl)ethylenediamine | 5.07 | 106.7 | 1.83 |

| Conventional Monoethanolamine | - | - | Higher than 1.83 |

Synthesis of Chemical Compounds

Chemical Synthesis Applications

this compound serves as a reagent in the synthesis of various chemical compounds, including phthalocyanines and cobalt complexes. For instance, it has been utilized in the synthesis of unsymmetrical 2,3,9,10,16,17,23-heptakis(alkoxyl)-24-mono(dimethylaminoalkoxyl)phthalocyanine compounds through transetherification reactions .

Case Study: Synthesis of Cobalt(II) Complexes

Another application involves the formation of cobalt(II) β-diketonate complexes as new metal-organic chemical vapor deposition (MOCVD) precursors for cobalt oxide films. The use of this compound in this context has shown promising results in producing high-quality thin films for electronic applications .

Materials Science

Inkjet Printing Applications

In materials science, this compound has been used to create conductive patterns through inkjet printing techniques. By incorporating this compound with silver nitrate, researchers have successfully fabricated low-temperature cured silver patterns, which are essential for flexible electronics and printed circuits .

Mécanisme D'action

The mechanism of action of dimepranol, particularly in the context of inosine pranobex, involves stimulating cell-mediated immune processes to combat viral infections. It enhances T-cell lymphocyte proliferation and activity of natural killer cells, increases levels of pro-inflammatory cytokines, and restores deficient immune responses in immunosuppressed patients . Dimepranol also affects viral RNA levels, inhibiting the growth of several viruses .

Comparaison Avec Des Composés Similaires

Le dimépranol est similaire à d'autres aminoalcools, tels que le diméthylaminoisopropanol. Sa combinaison unique avec l'inosine dans l'inosine pranobex le distingue en raison de ses propriétés immunomodulatrices et antivirales spécifiques . Parmi les autres composés similaires, citons :

Diméthylaminoisopropanol : Utilisé comme bloc de construction en synthèse organique et comme ingrédient actif dans les formulations pharmaceutiques.

Les propriétés et les applications uniques du dimépranol en font un composé précieux à la fois dans la recherche scientifique et dans les industries pharmaceutiques.

Activité Biologique

1-Dimethylamino-2-propanol, also known as DMAP, is a tertiary amine with significant biological activity and diverse applications in chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the following chemical properties:

- Molecular Formula : CHN

- Molar Mass : 103.16 g/mol

- Physical State : Colorless liquid

- Boiling Point : 125–127 °C

- Melting Point : -85 °C

- Solubility : Soluble in water, pH ~11 in aqueous solutions.

The biological activity of this compound primarily involves its interaction with various enzymes and neurotransmitter systems:

- Cholinesterase Inhibition : Studies have shown that DMAP acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical for neurotransmitter metabolism. This inhibition can enhance cholinergic signaling, making DMAP a candidate for treating neurodegenerative diseases like Alzheimer's .

- Corrosion Inhibition : DMAP has demonstrated efficacy as a corrosion inhibitor for metals, particularly copper, when used in alkaline solutions. Its interactions with metal cations enhance protective effects against oxidative damage.

Biological Applications

This compound has several applications in biology and medicine:

- Pharmaceutical Development : It serves as a chiral auxiliary in asymmetric synthesis, crucial for producing enantiomerically pure pharmaceuticals. The compound's chirality allows it to influence the stereochemistry of reactions, leading to specific therapeutic effects.

- Environmental Chemistry : DMAP is utilized in capturing carbon dioxide and hydrogen sulfide, showing promise in environmental remediation technologies .

Table 1: Cholinesterase Inhibition Activity

| Compound | IC50 AChE (μM) | IC50 BuChE (μM) | % Inhibition Aβ Fibrils |

|---|---|---|---|

| This compound | 38.8 ± 1.4 | >200 | 34.2 |

| Donepezil | 0.02 ± 0.01 | 0.07 ± 0.01 | 72.1 |

This table illustrates the inhibitory effects of DMAP compared to donepezil, a known AChE inhibitor. The higher IC50 values indicate that while DMAP is effective, it is less potent than donepezil against AChE.

Case Study: Corrosion Inhibition

A study investigated the effectiveness of DMAP as a corrosion inhibitor for copper in alkaline environments. Results showed that the addition of nickel ions significantly enhanced the protective capabilities of DMAP, demonstrating synergistic effects that could be tailored for specific applications.

Propriétés

IUPAC Name |

1-(dimethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXUNZWLEYGQAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5031210 | |

| Record name | Dimepranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5031210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propanol, 1-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

108-16-7 | |

| Record name | 1-(Dimethylamino)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimepranol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Dimethylamino)-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimepranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5031210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dimethylamino)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMEPRANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX17195H4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.